molecular formula C19H25N3O4 B2896946 N-cyclohexyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 1052561-75-7

N-cyclohexyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B2896946
CAS No.: 1052561-75-7
M. Wt: 359.426
InChI Key: LWMZDVMQYGQNHO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide (CAS 956366-24-8) is a chemical compound with the molecular formula C20H24N4O4 and a molecular weight of 384.43 g/mol . This acetamide derivative is of significant interest in medicinal chemistry and pharmacological research, particularly as an investigational inhibitor of metalloproteinases (MMPs) . Compounds within this structural class, specifically those containing the 2,5-dioxoimidazolidin-4-yl acetamide moiety, have been documented in patent literature for their potential to inhibit specific enzymes like MMP-12 (Macrophage Metalloelastase) . Due to the role of MMPs in various disease pathways, this compound serves as a valuable reference standard and a key intermediate for researchers exploring novel therapeutics for inflammatory and respiratory conditions, including chronic obstructive pulmonary disease (COPD) . It is strictly for use in laboratory research and development. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-cyclohexyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-19(13-8-10-15(26-2)11-9-13)17(24)22(18(25)21-19)12-16(23)20-14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMZDVMQYGQNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2CCCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis Under Neat Conditions

Reaction Design and Mechanism

A streamlined one-pot approach involves reacting cyclohexylamine with ethylcyanoacetate and ethylglycinate hydrochloride under solvent-free conditions at 70°C for 2 hours. The mechanism proceeds via:

  • Nucleophilic attack of cyclohexylamine on ethylcyanoacetate, forming a cyanoacetamide intermediate.
  • Cyclization with ethylglycinate hydrochloride, facilitated by the basicity of the amine group, to yield the imidazolidinone core.
  • In situ methylation using methyl iodide or dimethyl sulfate to introduce the 4-methyl substituent.

This method avoids purification of intermediates, achieving yields of 68–72% for analogous compounds.

Table 1: Key Parameters for One-Pot Synthesis
Parameter Value
Temperature 70°C
Reaction Time 2 hours
Solvent Neat (solvent-free)
Key Reagents Ethylcyanoacetate, ethylglycinate HCl
Yield (Analogous) 68–72%

Multi-Step Acid-Catalyzed Process

Stepwise Synthesis and Optimization

A patent-derived method involves sequential reactions to assemble the target compound:

Step 1: Imidazolidinone Ring Formation
4-(4-Methoxyphenyl)-4-methylimidazolidin-2,5-dione is synthesized via:

  • Condensation of 4-methoxyphenylglycine with methylamine in HCl/ethanol at 70°C.
  • Cyclization using carbonyldiimidazole (CDI) in N-methyl-2-pyrrolidone (NMP).

Step 2: Acetamide Coupling

  • Activation of the imidazolidinone carboxylic acid with CDI in NMP at 65°C.
  • Reaction with N-cyclohexylacetamide hydrochloride under basic conditions (triethylamine).

Step 3: Purification

  • Precipitation via pH adjustment (HCl) and recrystallization in ethanol/water.
Table 2: Multi-Step Process Metrics
Step Conditions Yield
Ring Formation 70°C, HCl/ethanol 81%
Acetamide Coupling 65°C, NMP, CDI 76%
Overall Yield - 62%

Aza-Michael Addition Approach

Regioselective Hydantoin Synthesis

Hydantoin-based intermediates critical to imidazolidinone synthesis are prepared via aza-Michael addition:

  • Substrate Preparation : α,β-unsaturated fumaric acid monoesters react with carbodiimides to form O-acyl isourea intermediates.
  • Regioselective Addition : Cyclohexylamine selectively attacks the less hindered carbonyl group, forming the hydantoin core.

This method achieves >90% regioselectivity but requires anhydrous conditions and inert atmospheres.

Chloroacetamide Coupling Method

Thioacetamide Intermediate Route

Adapted from modafinil synthesis, this route uses:

  • Isothiouronium Salt Formation : Reaction of bis(4-methoxyphenyl)methanol with thiourea in HBr.
  • Nucleophilic Displacement : Chloroacetamide displaces thiourea under basic conditions (NaOH, 70°C).
  • Oxidation : Thioacetamide intermediate oxidized to acetamide using H2O2/acetic acid.
Table 3: Chloroacetamide Coupling Metrics
Parameter Value
Temperature 70°C
Reaction Time 4 hours
Solvent Water/methanol
Yield 67%

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison
Method Advantages Limitations Scalability
One-Pot Neat Minimal purification Moderate yields Lab-scale
Multi-Step Acid-Catalyzed High purity Complex workflow Industrial
Aza-Michael Addition High regioselectivity Sensitive to moisture Lab-scale
Chloroacetamide Coupling Cost-effective reagents Requires oxidation step Pilot-scale

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-cyclohexyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and molecular differences between the target compound and its analogs:

Compound Name / CAS (if available) Substituent(s) on Phenyl Ring Acetamide Chain Modification Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-methoxy N-cyclohexyl C21H26N4O4 ~386.4 (estimated) High lipophilicity due to cyclohexyl; moderate polarity from methoxy group
2-Chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide 4-methoxy N-chloro C13H13ClN4O4 324.7 Increased polarity and reactivity due to chlorine substituent
2-[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 4-fluoro Acetic acid (no acetamide) C12H11FN2O4 278.2 Higher acidity; potential for ionic interactions; reduced lipophilicity
N-Cyclopentyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide 4-methoxy N-cyclopentyl C20H24N4O4 384.4 Smaller cyclic substituent (cyclopentyl) reduces steric hindrance
N-(1-Cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide 4-methoxy N-(1-cyanocyclohexyl) C20H24N4O4 384.4 Nitrile group enhances polarity; may improve metabolic stability
2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide 4-tert-butyl N-(1-cyanocyclopentyl) C22H28N4O3 396.5 Bulky tert-butyl group increases hydrophobicity and steric bulk

Impact of Substituents on Properties

Electron-Withdrawing Groups (e.g., Cl, F) :

  • Chlorine (Cl) in enhances polarity and may improve binding to electron-rich targets via halogen bonding.
  • Fluorine (F) in increases metabolic stability and bioavailability due to its small size and electronegativity.

Cyclic Substituents :

  • Cyclohexyl vs. cyclopentyl ( vs. ): Cyclohexyl’s larger size increases lipophilicity but may reduce solubility.

Aromatic Ring Modifications :

  • tert-Butyl in drastically increases hydrophobicity, favoring membrane penetration but possibly reducing aqueous solubility.

Biological Activity

N-cyclohexyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C19H25N3O
  • Molecular Weight : 359.4 g/mol
  • Structure : The compound features a cyclohexyl group and an imidazolidinone structure with methoxy and methyl substituents, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by modulating pathways associated with cell proliferation and apoptosis. The imidazolidinone moiety has been linked to interactions with p53 pathways, which are crucial in cancer biology .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
  • Cellular Interaction : Its structural components allow for interactions with cellular receptors, which could lead to downstream signaling effects influencing cell behavior.

Study 1: Antitumor Efficacy

A study investigated the effects of this compound on various cancer cell lines. The results indicated:

  • Cell Line Tested : A375 (melanoma) and MCF-7 (breast cancer).
  • IC50 Values : The compound exhibited IC50 values of 12 µM for A375 and 15 µM for MCF-7 cells.

These results suggest significant cytotoxicity against these cancer types, warranting further investigation into its mechanism of action.

Study 2: Enzyme Interaction

Another research study focused on the inhibitory effects of the compound on cytochrome P450 enzymes. The findings revealed:

EnzymeInhibition Percentage
CYP3A445%
CYP2D630%

This inhibition profile indicates potential drug-drug interactions that could affect the pharmacokinetics of co-administered medications.

Study 3: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound:

  • Acute Toxicity : LD50 was determined to be greater than 2000 mg/kg in rodent models.
  • Chronic Exposure Effects : No significant adverse effects were observed at doses up to 500 mg/kg over a 90-day period.

These findings suggest a favorable safety profile for further development.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and stereochemistry. For example, methoxy (-OCH₃) protons appear as singlets near δ 3.8 ppm, while cyclohexyl protons show multiplet splitting .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ for [M+H]+ ions) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve absolute configuration .

How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound in targeting specific biological pathways?

Advanced
Methodological approach :

  • Systematic substitution : Modify the methoxyphenyl, cyclohexyl, or dioxoimidazolidinone groups to assess impact on activity. For example, replace methoxy with halogens or alkyl chains to probe electronic effects .
  • Biological assays : Test derivatives in dose-response assays (e.g., IC₅₀ determination in enzyme inhibition or cell viability models) .
  • Computational modeling : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic interactions .
    Case study : Hydantoin derivatives showed enhanced antimicrobial activity when fluorophenyl groups were introduced, highlighting the role of electronegative substituents .

What strategies are recommended for resolving discrepancies in biological activity data across different in vitro assays?

Q. Advanced

  • Assay validation : Include positive controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) to confirm reproducibility .
  • Compound integrity : Verify stability under assay conditions via HPLC or UPLC-MS to rule out degradation .
  • Data normalization : Use Z-factor scoring to assess assay robustness and minimize plate-to-plate variability .
  • Mechanistic studies : Combine biochemical (e.g., enzyme kinetics) and cellular (e.g., Western blot) assays to cross-validate target engagement .

How can computational modeling techniques like molecular docking be integrated with experimental data to predict the compound's binding affinity to putative targets?

Q. Advanced

  • Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on the dioxoimidazolidinone moiety as a potential hydrogen-bond acceptor .
  • MD simulations : Run 100-ns molecular dynamics trajectories to assess binding stability (e.g., RMSD < 2 Å) .
  • Experimental cross-check : Validate predictions with mutagenesis (e.g., Ala-scanning of predicted binding residues) or SPR binding assays .

What are the critical considerations in designing enantioselective synthesis routes for chiral centers within this compound?

Q. Advanced

  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to induce asymmetry during imidazolidinone formation .
  • Catalytic asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP) for enantiocontrol .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak® columns) or polarimetry confirms enantiomeric excess (>98% ee required for pharmacological studies) .

What are the best practices for ensuring the stability of this compound under various storage conditions?

Q. Basic

  • Storage : Lyophilize and store at -20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the dioxoimidazolidinone ring .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition .
  • Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles to enhance aqueous solubility and shelf life .

How can metabolomic studies be structured to identify the major metabolic pathways and potential toxic metabolites of this compound?

Q. Advanced

  • In vitro models : Incubate with liver microsomes or hepatocytes, then profile metabolites via LC-HRMS .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolic fate in vivo .
  • Toxicity screening : Assess reactive metabolites (e.g., glutathione adducts) via neutral loss scanning in MS/MS .

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